4-Bromo-2-(5-isoxazolyl)phenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

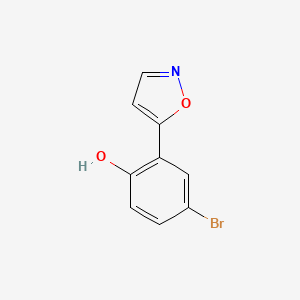

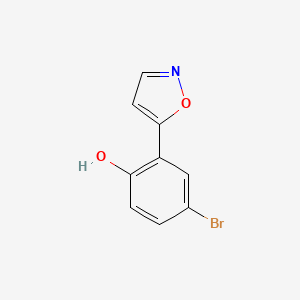

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-(1,2-oxazol-5-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c10-6-1-2-8(12)7(5-6)9-3-4-11-13-9/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZXKAQGBZPKRHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C2=CC=NO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30425287 | |

| Record name | 4-Bromo-2-(5-isoxazolyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30425287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213690-27-8 | |

| Record name | 4-Bromo-2-(5-isoxazolyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30425287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-(5-isoxazolyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2-(5-isoxazolyl)phenol

CAS Number: 213690-27-8

This technical guide provides a comprehensive overview of 4-Bromo-2-(5-isoxazolyl)phenol, a versatile heterocyclic compound with significant potential in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, potential biological activities, and relevant experimental protocols.

Chemical and Physical Properties

This compound is an off-white to pale cream crystalline powder.[1][2] Its chemical structure features a phenol ring substituted with a bromine atom and an isoxazole ring, which contribute to its reactivity and potential as a key building block in organic synthesis.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 213690-27-8 | [1][2][3][4] |

| Molecular Formula | C₉H₆BrNO₂ | [1][2][3][4] |

| Molecular Weight | 240.06 g/mol | [1][3] |

| IUPAC Name | 4-bromo-2-(isoxazol-5-yl)phenol | |

| Synonyms | This compound, (6E)-4-bromo-6-(2H-1,2-oxazol-5-ylidene)cyclohexa-2,4-dien-1-one | |

| Appearance | Off-white to pale cream powder or crystals | [1][2] |

| Melting Point | 203.5-213 °C | [1][2] |

| Purity | ≥96.0% - ≥98% (HPLC/GC) | [1][2] |

| Storage Conditions | Store at 0-8°C | [1] |

Synthesis and Purification

Proposed Synthetic Workflow:

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-(5-isoxazolyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 4-Bromo-2-(5-isoxazolyl)phenol. This document is intended to serve as a valuable resource for professionals in research and development, particularly in the fields of medicinal chemistry, agrochemistry, and material science, where this molecule shows potential as a versatile building block.[1]

Core Physicochemical Properties

This compound is a solid, off-white powder at room temperature.[1] Its core chemical and physical properties are summarized in the table below. The presence of a bromine atom and an isoxazole ring on the phenol scaffold contributes to its unique reactivity and potential for biological activity.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆BrNO₂ | [1] |

| Molecular Weight | 240.06 g/mol | [1] |

| CAS Number | 213690-27-8 | [1] |

| Appearance | Off-white to pale cream powder/crystals | [1] |

| Melting Point | 205-213 °C | [1] |

| Boiling Point | 351.5 °C at 760 mmHg | [2] |

| Density | 1.651 g/cm³ | [2] |

| Predicted XlogP | 2.4 | [3] |

| Purity | ≥ 97% (GC), ≥ 98% (HPLC) | [1] |

Structural Information

The structural identifiers for this compound are provided below, offering various ways to represent the molecule in chemical databases and software.

| Identifier | String | Source(s) |

| IUPAC Name | 4-bromo-2-(1,2-oxazol-5-yl)phenol | [3] |

| SMILES | C1=CC(=C(C=C1Br)C2=CC=NO2)O | [3] |

| InChI | InChI=1S/C9H6BrNO2/c10-6-1-2-8(12)7(5-6)9-3-4-11-13-9/h1-5,12H | |

| InChIKey | CZXKAQGBZPKRHU-UHFFFAOYSA-N |

Experimental Protocols: Synthesis and Characterization

Detailed, peer-reviewed experimental protocols for the specific synthesis and full spectral characterization of this compound are not extensively documented in the public domain. However, based on general synthetic methodologies for related isoxazole and bromophenol derivatives, a plausible synthetic and characterization workflow can be proposed.

Proposed Synthesis

The synthesis of this compound would likely involve a multi-step process, starting from a commercially available brominated phenol. A common method for forming the isoxazole ring is through the reaction of a chalcone with hydroxylamine.

A potential synthetic route could be:

-

Acetylation of 4-bromophenol: To protect the hydroxyl group.

-

Fries rearrangement: To introduce an acetyl group at the ortho position to the hydroxyl group.

-

Claisen-Schmidt condensation: Reaction of the resulting acetophenone with a suitable aldehyde to form a chalcone.

-

Cyclization with hydroxylamine: The chalcone is then reacted with hydroxylamine hydrochloride in the presence of a base to form the isoxazole ring.

-

Deprotection: Removal of the protecting group from the phenolic hydroxyl to yield the final product.

It is important to note that this is a generalized, inferred pathway, and optimization of reaction conditions would be necessary.

Characterization

The characterization of the synthesized this compound would involve standard analytical techniques to confirm its identity, purity, and structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to elucidate the chemical structure, confirming the positions of the bromine, isoxazolyl, and hydroxyl groups on the phenol ring.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as the O-H stretch of the phenol, C=N and C-O stretches of the isoxazole ring, and C-Br stretch.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[1]

The following diagram illustrates a general workflow for the synthesis and characterization of a novel chemical entity like this compound.

Potential Biological Activity and Signaling Pathways

While specific biological studies on this compound are not widely published, the structural motifs present in the molecule suggest potential for various biological activities.

-

Isoxazole Derivatives: The isoxazole ring is a well-known pharmacophore found in numerous drugs with a wide range of activities, including anti-inflammatory, antibacterial, and anticancer properties.[4] For instance, the COX-2 inhibitor valdecoxib contains an isoxazole moiety.[4]

-

Bromophenols: Brominated phenols are a class of compounds found in marine organisms and are known to exhibit diverse biological effects, including anticancer and antioxidant activities.[5][6]

Given these precedents, this compound is a candidate for investigation in several therapeutic areas. It could potentially act as an inhibitor of enzymes such as cyclooxygenases (COX) or other signaling proteins involved in inflammation or cancer. However, without specific experimental data, any discussion of its impact on signaling pathways remains speculative.

The following diagram illustrates a hypothetical signaling pathway that is often a target for anti-inflammatory and anticancer drugs, and where a molecule like this compound could potentially exert its effects. It is crucial to note that this is a generalized representation and has not been experimentally validated for this compound.

Conclusion

This compound is a chemical entity with a range of known physicochemical properties and significant potential for further research and development. Its structural features suggest a likelihood of interesting biological activities. However, a comprehensive understanding of its pKa, solubility in various solvents, a detailed and optimized synthetic protocol, and its specific biological targets and mechanisms of action require further experimental investigation. This guide provides a solid foundation of the current knowledge to aid researchers in these future endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound Price from Supplier Brand ThermoFisher on Chemsrc.com [chemsrc.com]

- 3. PubChemLite - this compound (C9H6BrNO2) [pubchemlite.lcsb.uni.lu]

- 4. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Bromo-2-(5-isoxazolyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 4-Bromo-2-(5-isoxazolyl)phenol. While this compound is recognized as a valuable intermediate in medicinal and agrochemical research, detailed experimental protocols for its synthesis and specific biological assays are not extensively documented in publicly available literature. This guide summarizes the existing data and provides illustrative experimental methodologies for structurally related compounds to serve as a reference for researchers.

Core Molecular Data

The fundamental properties of this compound are summarized in the table below, providing a clear reference for its chemical identity and physical characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆BrNO₂ | [1] |

| Molecular Weight | 240.06 g/mol | [1] |

| CAS Number | 213690-27-8 | [1][2] |

| Appearance | Off-white to pale cream powder/crystals | [1][3] |

| Melting Point | 205-213 °C | [1] |

| SMILES String | Oc1ccc(Br)cc1-c2ccno2 | [2] |

| InChI Key | CZXKAQGBZPKRHU-UHFFFAOYSA-N | [2] |

Molecular Structure

The molecular structure of this compound features a phenol ring substituted with a bromine atom at the 4-position and an isoxazole ring at the 2-position.

Note on Visualization: The user's request for a molecular structure diagram using Graphviz (DOT language) cannot be fulfilled as Graphviz is designed for representing graphs and networks, not for rendering chemical structures. A 2D representation of the molecular structure is provided below.

Caption: 2D structure of this compound.

Synthesis and Characterization

For illustrative purposes, a general synthetic scheme for isoxazole derivatives is presented below as a logical workflow.

Caption: A logical workflow for the synthesis of this compound.

Spectroscopic characterization would be essential to confirm the identity and purity of the synthesized compound. Expected analytical data would include:

-

¹H NMR: Signals corresponding to the aromatic protons of the phenol and isoxazole rings, and the hydroxyl proton.

-

¹³C NMR: Resonances for all nine carbon atoms in the molecule.

-

Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight.

-

FT-IR: Characteristic absorption bands for the hydroxyl (O-H) and aromatic (C-H, C=C) functional groups.

Potential Biological and Chemical Applications

This compound is recognized as a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The presence of the bromophenol and isoxazole moieties suggests potential for a range of biological activities.

-

Pharmaceutical Development: This compound serves as a building block for the synthesis of more complex molecules with potential anti-inflammatory and analgesic properties.[1]

-

Agrochemical Chemistry: It is a precursor in the synthesis of novel herbicides and fungicides.[1]

-

Biological Research: It can be used in studies to investigate the mechanisms of action of certain biological pathways.[1]

Illustrative Experimental Protocols for Related Compounds

Given the absence of specific experimental protocols for this compound, the following sections provide detailed methodologies for assays commonly used to evaluate the biological activities of structurally similar bromophenol and isoxazole derivatives. These protocols are intended to serve as a starting point for researchers.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard method for evaluating the anti-inflammatory activity of novel compounds.[4]

Principle: Carrageenan injection in the rat paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Experimental Protocol:

-

Animals: Wistar albino rats (150-200 g) are used.

-

Groups: Animals are divided into control, standard (e.g., Indomethacin), and test groups.

-

Compound Administration: The test compound, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), is administered orally or intraperitoneally at a predetermined dose. The control group receives only the vehicle.

-

Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Paw volume is measured using a plethysmometer immediately after carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.

Antimicrobial Activity: Agar Well Diffusion Method

This is a widely used in vitro method for screening the antimicrobial activity of chemical compounds.[5][6][7]

Principle: The test compound diffuses from a well through a solidified agar medium inoculated with a target microorganism. If the compound is active, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well.

Experimental Protocol:

-

Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.

-

Agar Plate Inoculation: The surface of a sterile nutrient agar plate is uniformly inoculated with the microbial suspension.

-

Well Preparation: Wells of a defined diameter (e.g., 6 mm) are aseptically punched into the agar.

-

Compound Application: A specific volume of the test compound solution (dissolved in a suitable solvent like DMSO) at a known concentration is added to each well. A solvent control and a positive control (a known antibiotic) are also included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Measurement: The diameter of the zone of inhibition is measured in millimeters.

Caption: Experimental workflow for the agar well diffusion antimicrobial assay.

Signaling Pathways

Currently, there is no specific information in the scientific literature that directly links this compound to the modulation of any particular signaling pathways. Research into its biological activities may elucidate such interactions in the future.

Conclusion

This compound is a compound with significant potential as a synthetic intermediate in the fields of drug discovery and agrochemical development. While its fundamental molecular properties are well-defined, there is a notable lack of detailed, publicly available experimental protocols for its synthesis and biological evaluation. The illustrative protocols provided for related compounds offer a valuable starting point for researchers aiming to investigate the therapeutic or practical applications of this and similar molecules. Further research is warranted to fully characterize its synthetic routes, biological activity spectrum, and potential mechanisms of action.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 97 213690-27-8 [sigmaaldrich.com]

- 3. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-(5-isoxazolyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for 4-bromo-2-(5-isoxazolyl)phenol, a valuable heterocyclic compound with applications in pharmaceutical and agrochemical research. The described method is a two-step process commencing with the readily available starting material, 5-bromo-2-hydroxyacetophenone. This guide presents detailed experimental protocols, quantitative data, and visual representations of the synthetic route to facilitate its application in a laboratory setting.

Introduction

This compound is a substituted phenol derivative containing an isoxazole ring, a five-membered heterocycle with one nitrogen and one oxygen atom in adjacent positions. The presence of the bromine atom and the phenolic hydroxyl group, in conjunction with the isoxazole moiety, makes this compound a versatile building block in medicinal chemistry and materials science. Isoxazole derivatives are known to exhibit a wide range of biological activities, and this particular scaffold holds potential for the development of novel therapeutic agents.

Synthesis Pathway Overview

The most direct and efficient synthesis of this compound involves a two-step reaction sequence starting from 5-bromo-2-hydroxyacetophenone.

Step 1: Formation of the Enaminone Intermediate

The initial step involves the condensation of 5-bromo-2-hydroxyacetophenone with dimethylformamide dimethyl acetal (DMF-DMA). This reaction forms the key intermediate, (2E)-1-(5-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one. DMF-DMA serves as both a reagent and a solvent in this transformation, providing the dimethylamino and a carbon unit to form the enaminone structure.

Step 2: Cyclization to the Isoxazole Ring

The enaminone intermediate is then subjected to a cyclization reaction with hydroxylamine hydrochloride in the presence of a base. This step proceeds via a nucleophilic attack of the hydroxylamine on the enaminone, followed by an intramolecular condensation and dehydration to yield the stable aromatic isoxazole ring, affording the final product, this compound.

Experimental Protocols

Step 1: Synthesis of (2E)-1-(5-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one

Materials:

-

5-bromo-2-hydroxyacetophenone

-

Dimethylformamide dimethyl acetal (DMF-DMA)

-

Toluene (anhydrous)

-

Hexane

Procedure:

-

A solution of 5-bromo-2-hydroxyacetophenone (1 equivalent) in anhydrous toluene is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents) is added to the solution.

-

The reaction mixture is heated to reflux (approximately 110-120 °C) and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure to yield a crude product.

-

The crude product is purified by recrystallization from a suitable solvent system, such as hexane or a mixture of ethyl acetate and hexane, to afford (2E)-1-(5-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one as a solid.

Step 2: Synthesis of this compound

Materials:

-

(2E)-1-(5-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one

-

Hydroxylamine hydrochloride

-

Potassium carbonate (or another suitable base)

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

A mixture of (2E)-1-(5-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one (1 equivalent) and hydroxylamine hydrochloride (1.2 equivalents) is prepared in ethanol in a round-bottom flask.

-

Potassium carbonate (2.5 equivalents) is added to the mixture.

-

The reaction mixture is heated to reflux (approximately 78 °C) and stirred for 4-6 hours. The reaction progress should be monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure.

-

The residue is partitioned between water and ethyl acetate.

-

The aqueous layer is extracted with ethyl acetate (3 x volume).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield this compound.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Appearance |

| (2E)-1-(5-bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one | C₁₁H₁₂BrNO₂ | 270.12 | ~85-95 | - | Yellow to orange solid |

| This compound | C₉H₆BrNO₂ | 240.06 | ~70-85 | 205-213[1] | Off-white to pale solid[1] |

Spectroscopic Data for this compound:

-

¹H NMR (DMSO-d₆, 400 MHz): δ 11.17 (s, 1H, OH), 8.56 (d, J = 1.8 Hz, 1H, isoxazole-H), 7.82 (d, J = 2.5 Hz, 1H, Ar-H), 7.61 (dd, J = 8.8, 2.5 Hz, 1H, Ar-H), 7.14 (d, J = 1.8 Hz, 1H, isoxazole-H), 7.08 (d, J = 8.8 Hz, 1H, Ar-H).

-

¹³C NMR (DMSO-d₆, 100 MHz): δ 169.4, 156.9, 150.8, 135.5, 132.2, 120.9, 119.5, 112.3, 103.2.

-

Mass Spectrometry (ESI-MS): m/z 239.9 [M-H]⁻.

Mandatory Visualizations

Caption: Overall synthesis pathway for this compound.

Caption: Detailed experimental workflow for the synthesis.

References

Technical Guide: Solubility Profile of 4-Bromo-2-(5-isoxazolyl)phenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of active pharmaceutical ingredients (APIs) is a critical physicochemical parameter that profoundly influences bioavailability, processability, and formulation development. This technical guide provides a comprehensive overview of the solubility of 4-Bromo-2-(5-isoxazolyl)phenol, a key intermediate in pharmaceutical synthesis.[1] While specific experimental data for this compound is not widely published, this document outlines the definitive protocol for its determination and presents an illustrative solubility profile in a range of common organic solvents. The methodologies described herein are based on the industry-standard isothermal equilibrium method, ensuring reliable and reproducible results.[2] This guide is intended to serve as a foundational resource for researchers in process chemistry, formulation science, and drug discovery.

Introduction

This compound (CAS No: 213690-27-8; Molecular Formula: C₉H₆BrNO₂; Molecular Weight: 240.05 g/mol ) is a heterocyclic compound featuring a phenol, a brominated benzene ring, and an isoxazole moiety.[3] Its structure makes it a valuable building block in the synthesis of novel therapeutic agents, particularly in the fields of anti-inflammatory and antimicrobial research.[1]

Understanding the solubility of this intermediate is paramount for several key areas of drug development:

-

Process Chemistry: Selecting appropriate solvents for reaction, purification, and crystallization.

-

Formulation Development: Designing suitable dosage forms and predicting dissolution behavior.

-

Preclinical Studies: Preparing solutions for in vitro and in vivo assays.

Poor solubility can significantly hinder development, leading to challenges in achieving desired therapeutic concentrations and complicating manufacturing processes.[4] This guide provides the experimental framework for robust solubility assessment and offers representative data to guide initial solvent screening.

Experimental Methodology: Thermodynamic Solubility Determination

The most reliable method for determining the solubility of a crystalline compound is the isothermal equilibrium (or shake-flask) method.[5] This technique measures the thermodynamic solubility, which represents the true equilibrium concentration of a solute in a solvent at a given temperature. The following protocol details the steps for accurate measurement.

2.1. Materials and Equipment

-

Compound: this compound, solid, purity ≥97%

-

Solvents: HPLC-grade organic solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane).

-

Equipment:

2.2. Protocol

-

Preparation: An excess amount of solid this compound is added to a series of vials, each containing a known volume (e.g., 2 mL) of a specific organic solvent. The key is to ensure that a solid phase remains after equilibrium is reached.

-

Equilibration: The vials are sealed and placed in a constant temperature shaker set to 25.0 ± 0.5 °C. The samples are agitated for a sufficient period (typically 24-48 hours) to ensure the system reaches thermodynamic equilibrium.[5] Preliminary studies can be run to confirm that the concentration has reached a plateau.[5]

-

Phase Separation: After equilibration, the samples are allowed to stand for a short period to allow the excess solid to settle. The supernatant is then carefully filtered through a 0.22 µm syringe filter to remove all undissolved particles.[2][5] This step is critical to avoid artificially high concentration readings.

-

Quantification: The clear, filtered solution is diluted with an appropriate mobile phase to a concentration within the calibrated range of the HPLC method. The concentration of the dissolved compound is then determined using a validated HPLC-UV method.[7][8]

-

Data Analysis: The solubility is calculated by multiplying the measured concentration of the diluted sample by the dilution factor. The experiment is typically performed in triplicate for each solvent to ensure precision.

Below is a visualization of the experimental workflow.

Caption: Isothermal Equilibrium Solubility Workflow.

Solubility Profile (Illustrative Data)

The following table summarizes the anticipated solubility of this compound in various organic solvents at 25 °C.

Note: The following data are illustrative, based on the general behavior of similar phenolic and heterocyclic compounds, and are intended to serve as a practical example. Actual experimental validation is required for definitive values.

| Solvent | Dielectric Constant (20°C) | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Classification |

| Dichloromethane | 9.1 | 15.2 | 0.063 | Soluble |

| Ethyl Acetate | 6.0 | 35.8 | 0.149 | Freely Soluble |

| Acetone | 20.7 | 85.1 | 0.354 | Freely Soluble |

| Ethanol (95%) | 24.6 | 42.5 | 0.177 | Freely Soluble |

| Acetonitrile | 37.5 | 28.9 | 0.120 | Soluble |

| Methanol | 32.7 | 55.6 | 0.232 | Freely Soluble |

Discussion and Conclusion

The illustrative data suggest that this compound exhibits favorable solubility in common polar aprotic and protic organic solvents. Its highest solubility is predicted in acetone, followed by methanol and ethanol. This profile is consistent with a molecule containing a hydrogen bond donor (phenolic -OH) and several hydrogen bond acceptors (isoxazole ring), allowing for strong interactions with polar solvents.

The moderate solubility in less polar solvents like dichloromethane indicates its utility in a broad range of reaction conditions. For purification purposes, a solvent system exploiting these solubility differences, such as crystallization from an ethyl acetate/heptane or acetone/water mixture, would be a logical starting point for process development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 3. This compound Price from Supplier Brand ThermoFisher on Chemsrc.com [chemsrc.com]

- 4. evotec.com [evotec.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pharmaguru.co [pharmaguru.co]

- 8. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

4-Bromo-2-(5-isoxazolyl)phenol: A Technical Overview of its Properties and Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 4-Bromo-2-(5-isoxazolyl)phenol, including its melting point and purity. It also outlines plausible experimental protocols for its synthesis, purification, and analysis, based on established methods for structurally related compounds. Furthermore, this document explores potential biological activities and associated signaling pathways that may be modulated by this compound, offering a foundation for future research and drug discovery initiatives.

Physicochemical Properties

This compound is a solid, off-white to pale cream crystalline powder.[1][2][3] Its key physical and chemical data are summarized in the table below for easy reference and comparison across different sources.

| Property | Value | Source |

| Melting Point | 205-213 °C | Chem-Impex[1] |

| 209-212 °C (lit.) | Sigma-Aldrich[4] | |

| 203.5-212.5 °C (clear melt) | Thermo Fisher Scientific[2][3] | |

| Purity | ≥ 98% (HPLC) | Chem-Impex[1] |

| 97% | Sigma-Aldrich[4] | |

| ≥96.0% (GC) | Thermo Fisher Scientific[2][3] | |

| Molecular Formula | C₉H₆BrNO₂ | Chem-Impex[1], Sigma-Aldrich[4], Thermo Fisher Scientific[2] |

| Molecular Weight | 240.06 g/mol | Chem-Impex[1] |

| CAS Number | 213690-27-8 | Chem-Impex[1], Sigma-Aldrich[4], Thermo Fisher Scientific[2] |

Experimental Protocols

Synthesis: Plausible Condensation Reaction

A plausible synthetic route involves the condensation of 5-bromosalicylaldehyde with hydroxylamine, a common method for forming the isoxazole ring.

Materials:

-

5-bromosalicylaldehyde

-

Hydroxylamine hydrochloride

-

Sodium acetate

-

Ethanol

-

Water

Procedure:

-

Dissolve 5-bromosalicylaldehyde in ethanol in a round-bottom flask.

-

In a separate beaker, dissolve an equimolar amount of hydroxylamine hydrochloride and a slight excess of sodium acetate in a minimal amount of water.

-

Add the aqueous hydroxylamine solution to the ethanolic solution of 5-bromosalicylaldehyde.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce precipitation.

-

Collect the crude product by vacuum filtration and wash with cold water.

Purification: Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. An ethanol/water solvent system is often effective for phenolic compounds.[5]

Materials:

-

Crude this compound

-

Ethanol

-

Deionized water

-

Erlenmeyer flasks

-

Heating mantle or hot plate

-

Buchner funnel and filter flask

Procedure:

-

Place the crude product in an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

-

Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of a cold ethanol/water mixture.

-

Dry the crystals under vacuum.

Purity Analysis: High-Performance Liquid Chromatography (HPLC)

The purity of the final compound can be assessed using reverse-phase HPLC, a common and reliable analytical technique.[6]

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column

Mobile Phase:

-

A gradient mixture of acetonitrile and water, both containing 0.1% phosphoric acid.

Procedure:

-

Prepare a standard solution of the purified this compound of known concentration in the mobile phase.

-

Inject the sample onto the HPLC column.

-

Elute the compound using a suitable gradient program (e.g., starting with a higher percentage of water and gradually increasing the percentage of acetonitrile).

-

Monitor the elution profile using a UV detector at a wavelength where the compound exhibits strong absorbance.

-

The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Potential Biological Activity and Signaling Pathways

While direct studies on the biological mechanism of action for this compound are limited, its structural motifs—a brominated phenol and an isoxazole ring—are present in compounds with known biological activities.[1] Structurally related bromophenols have been reported to exhibit anti-inflammatory properties through the modulation of key signaling pathways such as the Toll-like receptor (TLR) and NF-κB pathways.[7] Phenol glycosides have also been shown to inhibit inflammatory responses by blocking NF-kB/AKT/JNK signaling pathways.[8]

Based on this, a plausible hypothesis is that this compound may exert anti-inflammatory effects by interfering with these cascades. The diagram below illustrates a hypothetical signaling pathway that could be a target for investigation.

Caption: Hypothetical inhibition of the TLR4/NF-κB signaling pathway by this compound.

This diagram proposes that the compound might inhibit the IKK complex, thereby preventing the activation of NF-κB and the subsequent transcription of pro-inflammatory genes. This remains a speculative pathway and requires experimental validation.

Experimental and Logical Workflow

The following diagram outlines the logical workflow from synthesis to the evaluation of biological activity for this compound.

Caption: Proposed experimental workflow for this compound.

This comprehensive guide serves as a valuable resource for researchers interested in this compound, providing key data and methodologies to facilitate further investigation into its chemical and biological properties.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. 5-bromo-2-(isoxazol-5-yl)phenol synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 4. 5-bromo-2-(isoxazol-5-yl)phenol synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. Separation of 4-Bromo-2-chlorophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. mdpi.com [mdpi.com]

- 8. Compounds DRG and DAG, Two Phenol Glycosides, Inhibit TNF-α-stimulated Inflammatory Response through Blocking NF-kB/AKT/JNK Signaling Pathways in MH7A Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-Bromo-2-(5-isoxazolyl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for the compound 4-Bromo-2-(5-isoxazolyl)phenol. Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted data based on the analysis of its constituent chemical moieties: a 4-bromophenol unit and a 5-substituted isoxazole ring. The information herein is intended to serve as a reference for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from established principles of spectroscopy and by analogy with structurally related compounds.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~10.5 - 11.5 | br s | 1H | Phenolic -OH | Chemical shift is concentration-dependent and the peak may be broad. |

| ~8.6 | d | 1H | Isoxazole H-3 | Doublet, coupled to H-4. |

| ~7.8 | d | 1H | Aromatic H-3 | Doublet, coupled to H-5. |

| ~7.6 | dd | 1H | Aromatic H-5 | Doublet of doublets, coupled to H-3 and H-6. |

| ~7.1 | d | 1H | Aromatic H-6 | Doublet, coupled to H-5. |

| ~7.0 | d | 1H | Isoxazole H-4 | Doublet, coupled to H-3. |

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~170 | Isoxazole C-5 | |

| ~155 | Aromatic C-1 (C-OH) | |

| ~150 | Isoxazole C-3 | |

| ~135 | Aromatic C-5 | |

| ~132 | Aromatic C-3 | |

| ~125 | Aromatic C-2 (C-isoxazolyl) | |

| ~120 | Aromatic C-6 | |

| ~115 | Aromatic C-4 (C-Br) | |

| ~100 | Isoxazole C-4 |

Table 3: Predicted IR Absorption Data

Sample Preparation: KBr Pellet

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3200 | Strong, Broad | O-H stretch (phenolic) |

| 3150 - 3000 | Medium | Aromatic and Isoxazole C-H stretch |

| 1620 - 1580 | Medium | C=N stretch (isoxazole) |

| 1600 - 1450 | Medium to Strong | Aromatic C=C stretch |

| 1450 - 1350 | Medium | C-H bend |

| 1300 - 1200 | Strong | C-O stretch (phenol) |

| 1100 - 1000 | Medium | C-Br stretch |

| 950 - 850 | Medium | Isoxazole ring vibrations |

| 850 - 750 | Strong | Aromatic C-H out-of-plane bend |

Table 4: Predicted Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 241/239 | High | [M]⁺ (Molecular ion) |

| 212/210 | Medium | [M - CHO]⁺ |

| 184/182 | Medium | [M - C₂H₂O]⁺ |

| 156/154 | Medium | [C₆H₃BrO]⁺ |

| 133 | Medium | [M - Br - CO]⁺ |

| 104 | Medium | [C₇H₄O]⁺ |

| 79/81 | High | [Br]⁺ |

| 75 | Medium | [C₆H₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a foundation for obtaining high-quality spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is crucial to avoid interference from solvent protons in the ¹H NMR spectrum.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters include a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

-

A larger number of scans will be required compared to ¹H NMR to obtain an adequate signal-to-noise ratio.

-

Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier-transform infrared spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

Typically, spectra are collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe, or dissolve the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) for injection if using a liquid chromatography-mass spectrometry (LC-MS) system.

-

Instrumentation: Employ a mass spectrometer capable of electron ionization (EI) for fragmentation analysis.

-

Data Acquisition:

-

Acquire a mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

In EI mode, use a standard electron energy of 70 eV to induce fragmentation.

-

The resulting mass spectrum will show the molecular ion peak and various fragment ions, which can be used to elucidate the structure of the molecule.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

The Expanding Therapeutic Landscape of Isoxazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged structure in medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have led to the development of a vast array of derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the significant therapeutic potential of isoxazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. It is designed to be a comprehensive resource, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways to aid in the ongoing research and development of novel isoxazole-based therapeutics.

Anticancer Activity of Isoxazole Derivatives

Isoxazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[1][2] These mechanisms include the induction of apoptosis, inhibition of key enzymes involved in cancer progression, and disruption of cellular signaling pathways crucial for tumor survival.[1][2]

Quantitative Anticancer Activity Data

The cytotoxic effects of various isoxazole derivatives have been quantified against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from selected studies are summarized in the tables below, providing a comparative view of their potency.

Table 1: Anticancer Activity of 3,5-Disubstituted Isoxazole Derivatives [3]

| Compound | Cancer Cell Line | IC50 (µM) |

| 4a | U87 (Glioblastoma) | 61.4 |

| 4b | U87 (Glioblastoma) | 42.8 |

| 4c | U87 (Glioblastoma) | 67.6 |

| Temozolomide (Standard) | U87 (Glioblastoma) | 53.85 |

Table 2: Anticancer Activity of Isoxazole-Containing Hydnocarpin Derivatives [3]

| Compound | Cancer Cell Line | Incubation Time (h) | IC50 (µM) |

| 5 | A375 (Melanoma) | 24 | 3.6 |

| 5 | A375 (Melanoma) | 48 | 0.76 |

Table 3: Anticancer Activity of 3,5-Diamino-4-(phenylazo)isoxazole Derivatives [4]

| Compound | Cancer Cell Line | IC50 (µM) |

| 1a | PC3 (Prostate) | 53.96 |

| 1b | PC3 (Prostate) | 47.27 |

| 1c | PC3 (Prostate) | 147.9 |

| 1d | PC3 (Prostate) | 38.63 |

| Doxorubicin (Standard) | PC3 (Prostate) | 0.09 |

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which isoxazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This process involves the activation of a cascade of cysteine-aspartic proteases known as caspases.

Several studies have shown that isoxazole derivatives can trigger the intrinsic apoptotic pathway, which is initiated by mitochondrial stress. This leads to the release of cytochrome c, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a variety of cellular substrates.[5][6][7][8] The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is crucial in regulating this pathway, and some isoxazole derivatives have been shown to modulate the expression of these proteins to favor apoptosis.[9]

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

Isoxazole derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (for solubilization)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Prepare serial dilutions of the isoxazole derivatives in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compounds to each well. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

This luminescent assay measures the activity of caspases-3 and -7, which are key biomarkers of apoptosis.

Materials:

-

Human cancer cell lines

-

White-walled 96-well plates

-

Isoxazole derivatives

-

Caspase-Glo® 3/7 Reagent

-

Luminometer

Protocol:

-

Seed cells in a white-walled 96-well plate and treat with isoxazole derivatives as described for the MTT assay.

-

After the desired incubation period, equilibrate the plate to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents by gently shaking the plate for 30 seconds.

-

Incubate the plate at room temperature for 1-3 hours, protected from light.

-

Measure the luminescence of each well using a luminometer.

-

The luminescent signal is proportional to the amount of caspase activity.

Antimicrobial Activity of Isoxazole Derivatives

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Isoxazole derivatives have shown promising activity against a range of pathogenic bacteria and fungi.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The MIC values for selected isoxazole derivatives against various microbial strains are presented below.

Table 4: Antibacterial Activity of Isoxazole Derivatives

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |

| TPI-2 | 6.25 | 6.25 | [10] |

| TPI-5 | 6.25 | 6.25 | [10] |

| TPI-14 | 6.25 | 6.25 | [10] |

| Ciprofloxacin (Standard) | 1.56 | 1.56 | [10] |

Table 5: Antifungal Activity of Isoxazole Derivatives

| Compound | C. albicans MIC (µg/mL) | A. niger MIC (µg/mL) | Reference |

| TPI-2 | 6.25 | 6.25 | [10] |

| TPI-5 | 6.25 | 6.25 | [10] |

| TPI-14 | 6.25 | 6.25 | [10] |

| Fluconazole (Standard) | 1.56 | 1.56 | [10] |

Experimental Protocol

This method is a widely used technique for determining the MIC of antimicrobial agents.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Sterile 96-well microtiter plates

-

Isoxazole derivatives

-

Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)

-

0.5 McFarland turbidity standard

Protocol:

-

Prepare a stock solution of the isoxazole derivative in a suitable solvent.

-

Dispense 100 µL of sterile broth into all wells of a 96-well plate.

-

Add 100 µL of the stock solution to the first well and perform a two-fold serial dilution across the plate.

-

Prepare an inoculum of the microorganism adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Add 100 µL of the diluted inoculum to each well.

-

Include a growth control (broth and inoculum) and a sterility control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anti-inflammatory Activity of Isoxazole Derivatives

Chronic inflammation is implicated in a wide range of diseases. Isoxazole derivatives have been investigated for their anti-inflammatory properties, with many acting as inhibitors of key inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).[3][11][12]

Quantitative Anti-inflammatory Activity Data

The inhibitory activity of isoxazole derivatives against COX and LOX enzymes is a key measure of their anti-inflammatory potential. Additionally, in vivo models such as the carrageenan-induced paw edema assay are used to assess their efficacy.

Table 6: COX-2 Inhibitory Activity of Isoxazole Derivatives [1]

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| C3 | 22.56 ± 0.91 | 0.93 ± 0.01 | 24.26 |

| C5 | 35.54 ± 1.01 | 0.85 ± 0.04 | 41.82 |

| C6 | 53.94 ± 1.11 | 0.55 ± 0.03 | 98.07 |

| Celecoxib (Standard) | 7.6 ± 0.5 | 0.05 ± 0.01 | 152 |

Table 7: 5-Lipoxygenase (5-LOX) Inhibitory Activity of Isoxazole Derivatives [11]

| Compound | 5-LOX IC50 (µM) |

| C3 | 8.47 |

| C5 | 10.48 |

| C6 | 3.67 |

Table 8: In Vivo Anti-inflammatory Activity of Isoxazole Derivatives (Carrageenan-Induced Paw Edema) [13]

| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |

| TPI-7 | 100 | 72.3 |

| TPI-13 | 100 | 75.8 |

| Nimesulide (Standard) | 50 | 78.2 |

Mechanism of Action: Inhibition of Pro-inflammatory Pathways

Inflammation is a complex biological response involving the production of various mediators, including prostaglandins and leukotrienes. The synthesis of these mediators is catalyzed by COX and LOX enzymes, respectively. Many isoxazole derivatives exert their anti-inflammatory effects by selectively inhibiting COX-2, the inducible isoform of cyclooxygenase that is upregulated at sites of inflammation.[12] By inhibiting COX-2, these compounds reduce the production of prostaglandins, which are key mediators of pain, fever, and inflammation.

Another important inflammatory signaling pathway is mediated by the transcription factor NF-κB. Under normal conditions, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines like TNF-α and IL-6. Some isoxazole derivatives have been shown to inhibit the NF-κB signaling pathway.[14]

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Caspase 3/7 Activity [protocols.io]

- 5. Concomitant activation of caspase-9 and down-regulation of IAP proteins as a mechanism of apoptotic death in HepG2, T47D and HCT-116 cells upon exposure to a derivative from 4-aryl-4H-chromenes family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]

- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 14. espublisher.com [espublisher.com]

The Role of Bromine Substitution in Phenolic Compounds: A Technical Guide for Researchers

For: Researchers, scientists, and drug development professionals.

Abstract

Phenolic compounds, ubiquitous in nature, are a cornerstone of medicinal chemistry, renowned for their diverse biological activities. The strategic incorporation of bromine atoms onto the phenolic scaffold represents a powerful approach to modulate their physicochemical properties and enhance their therapeutic potential. This technical guide provides an in-depth exploration of the role of bromine substitution in phenolic compounds, focusing on their synthesis, biological activities—including antioxidant, antimicrobial, and anticancer effects—and underlying mechanisms of action. This document integrates quantitative data from various studies, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways and workflows to serve as a comprehensive resource for professionals in the field of drug discovery and development.

Introduction

Phenolic compounds are characterized by a hydroxyl group directly attached to an aromatic ring. Their inherent antioxidant properties, stemming from the ability to donate a hydrogen atom or an electron to neutralize free radicals, have made them a focal point of research.[1] The introduction of bromine, a halogen, onto the phenolic ring can significantly alter the compound's electronic and steric properties, thereby influencing its biological activity.[2] Bromination can enhance lipophilicity, potentially improving membrane permeability, and can also modulate the compound's reactivity and interaction with biological targets.[2][3] This guide will systematically review the impact of bromine substitution on the key biological activities of phenolic compounds.

Synthesis of Brominated Phenolic Compounds

The synthesis of brominated phenolic compounds can be achieved through several methods, primarily involving the electrophilic substitution of bromine onto the phenol ring. The choice of brominating agent and reaction conditions can control the degree and regioselectivity of bromination.

General Synthetic Approach: Electrophilic Bromination

A common method for the synthesis of brominated phenols is the direct reaction of a phenol with elemental bromine in a suitable solvent.[4] The hydroxyl group is a strongly activating ortho-, para-director, often leading to polybromination. To control the selectivity, various reagents and conditions can be employed. For instance, the use of a non-polar solvent like carbon disulfide at low temperatures can favor the formation of the para-substituted product.[4]

Synthesis from Precursors

Alternatively, brominated phenols can be synthesized from brominated precursors. For example, O-demethylation of brominated anisole derivatives using reagents like boron tribromide (BBr₃) is a common strategy to yield the corresponding bromophenols.[5]

Biological Activities of Brominated Phenolic Compounds

The introduction of bromine atoms can significantly influence the biological profile of phenolic compounds. The following sections detail the impact of bromination on their antioxidant, antimicrobial, and anticancer activities.

Antioxidant Activity

The antioxidant activity of phenolic compounds is primarily attributed to their hydroxyl groups, which can scavenge free radicals.[1] The effect of bromination on this activity is complex and appears to be structure-dependent. In some cases, bromination can decrease the antioxidant activity, possibly due to steric hindrance or electron-withdrawing effects that weaken the O-H bond.[1] However, other studies have shown that brominated phenols can still exhibit potent antioxidant capacities.[6] Density functional theory (DFT) studies suggest that in lipid media, the formal hydrogen transfer mechanism is the primary antiradical pathway, and the position of bromine atoms can significantly influence the activity, especially in phenols with a single hydroxyl group.[6]

The antioxidant activity of brominated phenolic compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are typically expressed as IC₅₀ values, which represent the concentration of the compound required to scavenge 50% of the free radicals.

| Compound | Assay | IC₅₀ (µg/mL) | Reference |

| Bromophenol Derivative 1 | DPPH | 17.32 - 346.50 | [7] |

| Bromophenol Derivative 2 | DPPH | 19.84 µM | [7] |

| Bromophenol Derivative 17 | DPPH | > 50 | [7] |

| Bromophenol Derivative 18 | DPPH | 346.50 | [7] |

| Bromophenol Derivative 19 | DPPH | 17.32 | [7] |

| Bromophenol Derivative 20 | DPPH | 29.80 | [7] |

| Bromophenol Derivative 21 | DPPH | 21.45 | [7] |

| Bromophenol Derivative 22 | DPPH | 25.60 | [7] |

| Bromophenol Derivative 23 | DPPH | 31.20 | [7] |

| Bromophenol Derivative 24 | DPPH | 28.70 | [7] |

| BHA (standard) | DPPH | 11.20 | [7] |

| BHT (standard) | DPPH | 15.80 | [7] |

| α-Tocopherol (standard) | DPPH | 9.50 | [7] |

| Trolox (standard) | DPPH | 7.80 | [7] |

Table 1: DPPH Radical Scavenging Activity of various bromophenol derivatives. A lower IC₅₀ value indicates higher antioxidant activity.[7]

Antimicrobial Activity

Brominated phenols have demonstrated significant antimicrobial properties against a range of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8][9] The presence of bromine is often considered crucial for their antimicrobial action.[1] The lipophilicity conferred by bromine atoms may facilitate the passage of these compounds through the bacterial cell membrane.[2]

The antimicrobial efficacy is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The agar well diffusion method is also used for preliminary screening, where the diameter of the zone of inhibition is measured.

| Compound | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| 1-(3,5-dibromo-2,4-dihydroxybenzyl)pyrrolidin-2-one | Staphylococcus epidermidis INA 01254 | 16 | Not Reported | [10] |

| 3-bromo-2,6-dihydroxyacetophenone | S. aureus | Not Reported | > 20 | [8] |

| 3-bromo-2,6-dihydroxyacetophenone | MRSA | Not Reported | > 20 | [8] |

| Ampicillin (standard) | S. aureus | 10 | 20 | [8][9] |

| Tetracycline (standard) | S. aureus | 30 | Not Reported | [9] |

| Tobramycin (standard) | S. aureus | 25 | Not Reported | [9] |

Table 2: Antimicrobial activity of selected brominated phenolic compounds.

Anticancer Activity

A growing body of evidence highlights the potent anticancer effects of brominated phenolic compounds.[11][12][13] These compounds have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines.[11][13] The mechanisms of action are often multifactorial and can involve the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways.[13]

The cytotoxic activity of these compounds against cancer cells is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, with results expressed as IC₅₀ values.

| Compound | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |

| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE) | HeLa (KB) | Selectively active | [12] |

| BDDE | K562 (myelogenous leukemia) | 13.9 | [12] |

| Bromophenol 15 | HeLa (KB) | 3.09 | [12] |

| Bromophenol 15 | Bel7402 (hepatoma) | 3.18 | [12] |

| Bromophenol 15 | A549 (lung cancer) | 3.54 | [12] |

| Bromophenol hybrid 17a | A549 (lung cancer) | Not specified, but induces G0/G1 arrest | [11] |

| Bromophenol hybrid 21b | A549 | 5.20 ± 0.76 | [13] |

| Bromophenol hybrid 21b | Bel7402 | 3.25 ± 0.32 | [13] |

| Bromophenol hybrid 21b | HepG2 | 5.83 ± 1.11 | [13] |

| Bromophenol hybrid 21b | HCT116 | 4.43 ± 0.53 | [13] |

| Bromophenol hybrid 21b | Caco2 | 7.52 ± 0.99 | [13] |

Table 3: In vitro anticancer activity of selected brominated phenolic compounds.

Mechanisms of Action: Signaling Pathways

The biological activities of brominated phenolic compounds are underpinned by their interactions with various cellular signaling pathways. Two key pathways are the Nrf2 antioxidant response pathway and the ROS-mediated apoptotic pathway.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[14][15] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1).[14] Upon exposure to oxidative stress or certain electrophilic compounds, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, including heme oxygenase-1 (HO-1).[14] Some phenolic compounds are known to activate this pathway, thereby enhancing the cell's antioxidant defenses.[14][16]

ROS-Mediated Apoptotic Pathway

Many anticancer agents, including some brominated phenolic compounds, exert their cytotoxic effects by inducing an overproduction of Reactive Oxygen Species (ROS) within cancer cells.[6][13] This elevated oxidative stress can damage cellular components and trigger the intrinsic pathway of apoptosis. Increased ROS levels can lead to the depolarization of the mitochondrial membrane, resulting in the release of cytochrome c.[6] Cytochrome c then activates a caspase cascade, culminating in the execution of apoptosis.[6]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of 2,4-Dibromophenol

This protocol is adapted from a general procedure for the bromination of phenol in a non-ionic solvent.[13]

Materials:

-

Phenol

-

Carbon disulfide (CS₂)

-

Bromine (Br₂)

-

Salt and ice for cooling bath

-

Apparatus for distillation

Procedure:

-

Dissolve phenol (1 equivalent) in carbon disulfide in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.

-

Cool the flask in a salt and ice mixture to below 5°C.

-

Prepare a solution of bromine (2.1 equivalents) in an equal volume of carbon disulfide and place it in the dropping funnel.

-

Slowly add the bromine solution to the stirred phenol solution over approximately 2 hours, maintaining the low temperature.

-

After the addition is complete, remove the cooling bath and allow the reaction to come to room temperature.

-

Set up the apparatus for distillation and distill off the carbon disulfide.

-

The residual liquid is then distilled under reduced pressure to yield 2,4-dibromophenol.

DPPH Radical Scavenging Assay

This protocol is for the determination of the antioxidant activity of a compound by measuring its ability to scavenge the DPPH radical.[9][16]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

Test compounds and a standard antioxidant (e.g., ascorbic acid or Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0. This solution should be freshly prepared and protected from light.

-

Preparation of test samples: Dissolve the test compounds and the standard in methanol to prepare stock solutions. From these, prepare a series of dilutions.

-

Assay: In a 96-well plate, add 100 µL of the various concentrations of the test samples or standard to different wells. Add 100 µL of the DPPH solution to each well. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•⁺).[3][12]

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

-

Potassium persulfate (K₂S₂O₈)

-

Methanol or ethanol

-

Test compounds and a standard antioxidant (e.g., Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS•⁺ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in a 1:1 (v/v) ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical.

-

Preparation of working solution: Before use, dilute the ABTS•⁺ solution with methanol to an absorbance of 0.700 ± 0.02 at 734 nm.

-

Preparation of test samples: Prepare a series of dilutions of the test compounds and the Trolox standard in methanol.

-

Assay: In a 96-well plate, add 20 µL of the different concentrations of the test samples or standard to different wells. Add 180 µL of the ABTS•⁺ working solution to each well.

-

Incubation: Incubate the plate at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition as described for the DPPH assay and determine the IC₅₀ value. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Agar Well Diffusion Assay for Antimicrobial Activity

This method is used to qualitatively assess the antimicrobial activity of a compound.[2][17]

Materials:

-

Nutrient agar or Mueller-Hinton agar

-

Bacterial culture

-

Test compounds

-

Sterile cork borer (6 mm diameter)

-

Petri dishes

-

Incubator

Procedure:

-

Preparation of agar plates: Prepare and sterilize the agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.

-

Inoculation: Inoculate the surface of the agar plates with a standardized bacterial culture using a sterile swab.

-

Well preparation: Create wells of 6 mm diameter in the agar plates using a sterile cork borer.

-

Sample addition: Add a defined volume (e.g., 100 µL) of the test compound solution at a specific concentration into each well. A negative control (solvent) and a positive control (a known antibiotic) should be included.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[18]

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or solubilization buffer

-

96-well cell culture plates

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of medium and incubate for 24 hours to allow for cell attachment.[4]

-

Drug treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO). Incubate the plate for another 24 or 48 hours.[4]

-

MTT addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

-

Formazan solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10 minutes.[4]

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Calculation: The percentage of cell viability is calculated as: % Viability = (A_sample / A_control) x 100 Where A_sample is the absorbance of the cells treated with the test compound and A_control is the absorbance of the vehicle-treated cells. The IC₅₀ value is determined from a dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and biological evaluation of brominated phenolic compounds.

Conclusion and Future Directions

The substitution of bromine onto phenolic compounds is a viable strategy for the development of novel therapeutic agents with enhanced biological activities. This guide has summarized the key aspects of their synthesis, antioxidant, antimicrobial, and anticancer properties, supported by quantitative data and detailed experimental protocols. The provided diagrams of signaling pathways and experimental workflows offer a visual aid for understanding the underlying mechanisms and research processes.

Future research should focus on:

-

Expanding the chemical space: Synthesizing a wider variety of brominated phenolic derivatives to further explore structure-activity relationships.

-

In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds.

-

In vivo studies: Evaluating the efficacy and safety of the most promising compounds in animal models of disease.

-

Selectivity and toxicity: Investigating the selective toxicity of these compounds towards cancer cells and pathogens while minimizing effects on normal host cells.

By leveraging the information presented in this technical guide, researchers can accelerate the discovery and development of new brominated phenolic compounds as next-generation therapeutics.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. botanyjournals.com [botanyjournals.com]

- 3. benchchem.com [benchchem.com]

- 4. ijprajournal.com [ijprajournal.com]

- 5. mdpi.com [mdpi.com]

- 6. ROS-Mediated Cancer Cell Killing through Dietary Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. mdpi.com [mdpi.com]

- 10. hereditybio.in [hereditybio.in]

- 11. Doubts - ABTS Radical Cation Decolorization Assay - Biochemistry [protocol-online.org]

- 12. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 13. prepchem.com [prepchem.com]

- 14. Modulation of Nrf2/ARE Pathway by Food Polyphenols: A Nutritional Neuroprotective Strategy for Cognitive and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]